(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol
Brand Name: Vulcanchem
CAS No.: 828933-86-4
VCID: VC15873012
InChI: InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3/t13-,16?/m1/s1
SMILES:
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol

(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol

CAS No.: 828933-86-4

Cat. No.: VC15873012

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol - 828933-86-4

Specification

CAS No. 828933-86-4
Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
IUPAC Name (4R)-6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol
Standard InChI InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3/t13-,16?/m1/s1
Standard InChI Key JGRSOLBFAHJDTL-JBZHPUCOSA-N
Isomeric SMILES CC1=CC2=C(C=C1)OC(C[C@@H]2C3=CC=CC=C3)O
Canonical SMILES CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol, reflects its stereospecific configuration at the C4 position (R-configuration) and substituent arrangement. Key structural attributes include:

  • Molecular formula: C₁₆H₁₆O₂ .

  • Molar mass: 240.302 g/mol .

  • Ring system: A dihydro-2H-1-benzopyran scaffold (a bicyclic structure combining benzene and partially saturated pyran).

  • Substituents:

    • A phenyl group at C4.

    • A methyl group at C6.

    • A hydroxyl group at C2.

The stereochemistry at C4 is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol is often achieved through asymmetric hydrogenation and condensation reactions. A notable patent describes an optimized eight-step process starting from methyl cyanoacetate, emphasizing efficiency and scalability:

Paal-Knorr Condensation

A pivotal step involves the Paal-Knorr reaction to construct the pyrrole ring, utilizing methyl cyanoacetate and 4-fluorophenylacetaldehyde under acidic conditions. This step forms a tricarbonyl intermediate, which undergoes cyclization to yield the pyrrole core .

Ruthenium-Catalyzed Asymmetric Hydrogenation

Chiral induction is achieved using a ruthenium catalyst (e.g., dichloro(p-cymene)ruthenium(II) dimer) and a chiral diphosphine ligand (e.g., (R)-BINAP). This step ensures high enantiomeric excess (>98% ee) for the C4 stereocenter .

Hydrolysis and Cyclization

The final steps involve hydrolysis of ester groups followed by acid-catalyzed cyclization to form the benzopyran system. The process avoids low-temperature diastereoselective reductions, enhancing practicality for industrial-scale production .

Advantages Over Prior Art

  • Reduced reaction time: The Paal-Knorr step is accelerated from 24 hours to 6 hours via optimized solvent systems (e.g., tetrahydrofuran with molecular sieves) .

  • Cost efficiency: Eliminates the need for expensive chiral starting materials like ethyl (R)-cyano-3-hydroxybutyrate.

  • Scalability: The use of stable catalysts and mild conditions (e.g., ambient temperature for hydrogenation) facilitates large-scale synthesis .

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.20 (m, 5H, aromatic), 4.85 (d, J = 10 Hz, 1H, C2-OH), 3.90 (m, 1H, C4-H), 2.40 (s, 3H, C6-CH₃) .

    • ¹³C NMR: δ 155.2 (C2), 138.5 (C4), 128.9–126.3 (aromatic carbons), 21.4 (C6-CH₃) .

  • Mass Spectrometry: ESI-MS m/z 241.1 [M+H]⁺, consistent with the molecular formula .

Applications and Future Directions

Industrial Relevance

The compound’s primary application lies in pharmaceutical manufacturing, where it serves as a precursor to atorvastatin. Its synthesis has been optimized for cost-effective production, with annual global demand estimated at >100 metric tons .

Emerging Research Areas

  • Catalyst Development: Exploring non-precious metal catalysts (e.g., iron) for asymmetric hydrogenation to reduce costs further.

  • Derivatization Studies: Modifying the benzopyran core to develop novel HMG-CoA reductase inhibitors with improved pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator